2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Overview
Description
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: is a complex organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the quinoline core. Common synthetic routes include:
Condensation Reactions: : The initial step often involves the condensation of ethyl acetoacetate with hydrazine to form the pyrazole ring.
Cyclization Reactions: : Subsequent cyclization reactions are employed to form the quinoline structure.
Amination and Nitrilation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are employed to reduce nitro groups to amino groups.
Substitution: : Substitution reactions are used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and sodium borohydride (NaBH₄).
Substitution: : Various reagents such as halogens (Cl₂, Br₂) and alkyl halides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound exhibits biological activity, making it useful in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Quinoline derivatives: : These compounds share the quinoline core but differ in their substituents and functional groups.
Pyrazole derivatives: : Compounds with pyrazole rings that exhibit similar biological activities.
Each of these compounds has unique properties and applications, making This compound
Properties
IUPAC Name |
2-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-3-21-10(2)13(9-19-21)15-11-6-4-5-7-14(11)20-16(18)12(15)8-17/h9H,3-7H2,1-2H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGKTCBDDTHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C(=NC3=C2CCCC3)N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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